molecular formula C14H19N5O B278320 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide

4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide

Cat. No. B278320
M. Wt: 273.33 g/mol
InChI Key: JMRBVWREYLDWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells, which play a crucial role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies and autoimmune diseases.

Mechanism of Action

4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide works by inhibiting BTK, a key enzyme involved in B-cell receptor signaling. BTK is essential for the survival and proliferation of B cells, and its dysregulation has been implicated in the development of B-cell malignancies and autoimmune diseases. By inhibiting BTK, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and physiological effects:
4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, both as a single agent and in combination with other therapies. In addition, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has been shown to reduce disease activity in preclinical models of autoimmune diseases. 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide is its specificity for BTK, which reduces the risk of off-target effects. In addition, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has shown potent anti-tumor activity in preclinical models of B-cell malignancies, making it a promising candidate for further development as a cancer therapy. However, one limitation of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide is its limited bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the development of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide. One potential application is in the treatment of B-cell malignancies, where 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has shown promising results in preclinical studies. Another potential application is in the treatment of autoimmune diseases, where 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has also shown promising results in preclinical studies. Additional studies are needed to further characterize the safety and efficacy of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide in vivo, as well as to optimize its pharmacokinetic properties. Finally, combination therapy with other targeted agents may enhance the anti-tumor activity of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide and improve its clinical utility.

Synthesis Methods

The synthesis of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-tert-butylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-ethyl-2H-tetrazole-5-amine to form the intermediate product, which is further reacted with tert-butylamine and trifluoroacetic acid to yield the final product, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide.

Scientific Research Applications

4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has also been studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has shown promising results in reducing disease activity.

properties

Product Name

4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

4-tert-butyl-N-(2-ethyltetrazol-5-yl)benzamide

InChI

InChI=1S/C14H19N5O/c1-5-19-17-13(16-18-19)15-12(20)10-6-8-11(9-7-10)14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17,20)

InChI Key

JMRBVWREYLDWFD-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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